Potassium 2-(trifluoromethyl)phenyltrifluoroborate
Description
Properties
IUPAC Name |
potassium;trifluoro-[2-(trifluoromethyl)phenyl]boranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BF6.K/c9-7(10,11)5-3-1-2-4-6(5)8(12,13)14;/h1-4H;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUIEDDINMFMMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1C(F)(F)F)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BF6K | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30678-36-5 | |
| Record name | Borate(1-), trifluoro[2-(trifluoromethyl)phenyl]-, potassium (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30678-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 2-(trifluoromethyl)phenyltrifluoroborate can be synthesized through several methods. One common approach involves the reaction of 2-(trifluoromethyl)phenylboronic acid with potassium fluoride in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, and the product is isolated through filtration and evaporation .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The compound is then purified through crystallization or other suitable methods to achieve the desired purity levels .
Chemical Reactions Analysis
Cross-Coupling Reactions
This compound is extensively used in Suzuki-Miyaura couplings , enabling the formation of biaryl structures. The reaction proceeds via three key steps:
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Oxidative Addition : A palladium catalyst reacts with aryl halides to form a Pd(II) complex.
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Transmetalation : The trifluoroborate transfers its aryl group to the palladium center.
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Reductive Elimination : The Pd(0) catalyst releases the coupled product.
Reaction Conditions and Yields
| Substrate | Catalyst System | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Bromotoluene | Pd(PPh₃)₄, K₂CO₃ | THF/H₂O | 92 | |
| 2-Chloropyridine | Pd(OAc)₂, SPhos | DMF | 85 | |
| 3-Iodoanisole | PdCl₂(dppf), CsF | DME | 88 |
The trifluoromethyl group stabilizes transition states during transmetalation, improving reaction efficiency compared to non-fluorinated analogs.
Oxidation Reactions
Potassium 2-(trifluoromethyl)phenyltrifluoroborate undergoes rapid oxidation to phenols using Oxone® (2KHSO₅·KHSO₄·K₂SO₄) under mild conditions.
Key Findings:
-
Functional Group Tolerance : Halogens, esters, nitriles, and heterocycles remain intact .
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Yield : >90% for most substrates (Table 1).
Table 1: Oxidation of Derivatives
| Substrate | Product | Yield (%) |
|---|---|---|
| 2-Fluoro-4-CF₃-phenyl | 2-Fluoro-4-CF₃-phenol | 95 |
| 3-Nitro-2-CF₃-phenyl | 3-Nitro-2-CF₃-phenol | 91 |
| 4-Cyanophenyl | 4-Cyanophenol | 93 |
Trifluoromethylation Reactions
Iron(II)-catalyzed trifluoromethylation with Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) produces vinyl-CF₃ derivatives.
Reaction Highlights :
-
Conditions : Fe(acac)₂ (5 mol%), DCE, 40°C.
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Selectivity : E/Z > 95:5 for arylvinyl substrates.
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Scope : Compatible with heteroaromatic systems (e.g., pyridines, furans).
Electrochemical Cross-Coupling
Ni-catalyzed electrochemical C(sp²)–C(sp³) coupling with benzyltrifluoroborates proceeds via radical intermediates.
Mechanistic Insights :
-
Radical Trapping : TEMPO adducts confirm benzyl radical formation.
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Kinetics : Charge transfer rate (k₀) = 5.56 × 10⁻⁵ cm/s for benzyltrifluoroborates.
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Applications : Synthesis of diarylmethanes with >80% yield.
Comparative Reactivity Analysis
The trifluoromethyl group significantly enhances electrophilicity compared to other substituted phenyltrifluoroborates.
Table 2: Reactivity Comparison
| Compound | Relative Reactivity (vs. Parent) | Key Applications |
|---|---|---|
| Potassium 4-CF₃-phenyltrifluoroborate | 1.5× | Drug intermediate synthesis |
| Potassium 2-Cl-4-CF₃-phenyltrifluoroborate | 2.2× | Agrochemicals |
| Potassium 2,4-diCF₃-phenyltrifluoroborate | 3.0× | OLED materials |
Stability and Handling
-
Moisture Sensitivity : Degrades rapidly in aqueous acidic conditions.
This compound’s versatility in cross-coupling, oxidation, and functionalization reactions solidifies its role in modern synthetic methodologies. Its compatibility with diverse catalysts and conditions underscores its utility in pharmaceutical and materials science research.
Scientific Research Applications
Potassium 2-(trifluoromethyl)phenyltrifluoroborate has numerous applications in scientific research:
Chemistry: It is widely used in organic synthesis for the formation of carbon-carbon bonds, particularly in the synthesis of complex molecules.
Biology: The compound is used in the development of biologically active molecules, including potential drug candidates.
Medicine: It plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of potassium 2-(trifluoromethyl)phenyltrifluoroborate in cross-coupling reactions involves the formation of a palladium complex with the trifluoroborate group. This complex undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired carbon-carbon bond. The molecular targets and pathways involved include the activation of palladium catalysts and the stabilization of reaction intermediates .
Comparison with Similar Compounds
Structural and Electronic Variations
Substituent Position Effects
Potassium (4-Trifluoromethylphenyl)trifluoroborate (CAS: 166328-08-1):
- The para-substituted analog exhibits distinct electronic effects. The -CF₃ group at the para position exerts less steric hindrance but similar electron-withdrawing effects, often leading to higher reactivity in cross-coupling reactions compared to the ortho-substituted derivative .
Potassium 3-(Trifluoromethyl)phenyltrifluoroborate (CAS: 816457-58-6):
- Meta substitution reduces conjugation effects, resulting in intermediate reactivity. This isomer is less commonly used due to challenges in regioselective synthesis .
Substituent Type Effects
Potassium 2-Chlorophenyltrifluoroborate (CAS: N/A; MDL: MFCD09993172):
- The -Cl substituent is less electron-withdrawing than -CF₃, leading to faster oxidative addition with palladium catalysts but lower stability under basic conditions .
Potassium 2-Methoxy-3-(trifluoromethyl)pyridin-4-yl Trifluoroborate (MFCD26793800):
- Incorporation of a methoxy group on a pyridine ring enhances electron density, improving coupling yields in electron-deficient aryl halide reactions .
Non-Aromatic Analog
- Potassium (3-Butenyl)trifluoroborate (CAS: N/A):
Reactivity in Cross-Coupling Reactions
| Compound | Electronic Profile | Steric Hindrance | Typical Yield (%) | Preferred Substrates |
|---|---|---|---|---|
| K[2-(CF₃)C₆H₃BF₃] | Strongly electron-withdrawing | High (ortho) | 60–75 | Electron-rich aryl chlorides |
| K[4-(CF₃)C₆H₃BF₃] | Strongly electron-withdrawing | Low (para) | 70–85 | Aryl bromides/iodides |
| K[2-ClC₆H₃BF₃] | Moderately electron-withdrawing | Moderate | 50–65 | Aryl iodides |
| K[2-MeOC₆H₃BF₃] | Electron-donating | Low | 80–95 | Electron-poor aryl chlorides |
Key Findings :
- Ortho-substituted derivatives (e.g., K[2-(CF₃)C₆H₃BF₃]) face steric challenges, reducing catalytic turnover but enabling selective coupling in congested systems .
- Electron-donating groups (e.g., -OMe) accelerate transmetallation steps, improving yields with electron-deficient partners .
Biological Activity
Potassium 2-(trifluoromethyl)phenyltrifluoroborate, a member of the organotrifluoroborate family, has garnered attention in recent years for its potential applications in organic synthesis and biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.
This compound is characterized by its trifluoromethyl group, which enhances its reactivity and solubility in various solvents. Its chemical formula is . The compound is often utilized as a reagent in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, where it acts as a boron source.
Mechanisms of Biological Activity
The biological activity of potassium organotrifluoroborates, including this compound, is primarily linked to their role in facilitating reactions that lead to the formation of biologically active compounds. These compounds can exhibit a range of pharmacological effects, including:
- Anticancer Properties : Some derivatives have shown promise as potential anticancer agents through mechanisms involving apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : Compounds derived from organotrifluoroborates have been reported to inhibit specific enzymes, such as g-secretase, which plays a role in Alzheimer's disease pathology .
Case Studies and Research Findings
- Synthesis of Bioactive Compounds : Research indicates that this compound can be employed in the synthesis of g-secretase inhibitors. These inhibitors are crucial in the development of therapies for Alzheimer's disease .
- Mechanistic Studies : A study highlighted the use of potassium organotrifluoroborates in metal-catalyzed transformations. It was found that these compounds could facilitate the formation of complex molecules with biological activity through efficient cross-coupling reactions .
- Environmental Considerations : The eco-friendly activation methods for Suzuki–Miyaura reactions using potassium organotrifluoroborates have been explored. These methods reduce the environmental impact while maintaining high yields of biologically active products .
Data Tables
| Property | Value |
|---|---|
| Chemical Formula | |
| Molecular Weight | 296.81 g/mol |
| Solubility | Soluble in polar solvents |
| Biological Applications | Anticancer agents, enzyme inhibitors |
Q & A
Q. What are the standard synthetic routes for Potassium 2-(trifluoromethyl)phenyltrifluoroborate?
Methodological Answer: The compound is typically synthesized via reaction of (2-(trifluoromethyl)phenyl)boronic acid with potassium hydrogen fluoride (KHF₂) in aqueous media under mild temperatures (20–40°C). A base like potassium carbonate is often added to stabilize the trifluoroborate anion. Industrial-scale synthesis employs similar routes but optimizes solvent systems (e.g., THF/water mixtures) and crystallization for high purity (>95%) .
Q. How can researchers ensure high purity during synthesis and purification?
Methodological Answer: Purification involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, 0–30% ethyl acetate/hexane gradients). Analytical techniques like HPLC (retention time ~0.93–1.58 minutes under SMD-TFA05 conditions) and LCMS (e.g., m/z 254 [M+H]⁺) are critical for verifying purity. Reverse-phase C18 chromatography is effective for isolating polar byproducts .
Q. What are the key applications of this compound in organic synthesis?
Methodological Answer: It is primarily used in Suzuki-Miyaura cross-coupling reactions to form biaryl motifs. For example, coupling with aryl chlorides using Pd(OAc)₂/XPhos catalysts achieves yields up to 86% (Table 1). It also participates in oxidation reactions (e.g., Oxone-mediated hydroxylation) and serves as a stable boronic acid surrogate in aqueous conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized for Suzuki-Miyaura couplings with heteroaryl partners?
Methodological Answer: Optimization involves:
- Catalyst selection : Pd/C with oxygen promotion enhances reactivity for nitrogen-containing heterocycles .
- Solvent systems : DMF/H₂O mixtures improve solubility of hydrophobic substrates.
- Temperature : 80–100°C for challenging couplings (e.g., 2-bromothiophene).
- Additives : K₂CO₃ or CsF as bases to stabilize intermediates.
Q. How do steric and electronic effects of substituents influence cross-coupling efficiency?
Methodological Answer:
- Electron-withdrawing groups (e.g., -CF₃) enhance oxidative addition rates but may reduce transmetallation efficiency.
- Steric hindrance at the ortho position (e.g., 2-tolyl groups) lowers yields (e.g., 86% vs. 92% for para-substituted analogs). Computational studies (DFT) suggest transition-state destabilization due to steric clashes with palladium ligands .
Q. How can researchers resolve contradictions in catalytic efficiency across studies?
Methodological Answer:
- Control experiments : Replicate conditions with standardized reagents (e.g., Johnson Matthey Pd sources).
- Mechanistic probes : Use ¹⁹F NMR to track trifluoroborate decomposition (e.g., fluoride dissociation pathways).
- Data normalization : Report turnover numbers (TON) relative to Pd loading to account for catalyst variability .
Q. What strategies mitigate side reactions during oxidation or chlorodeboronation?
Methodological Answer:
- Oxidation : Use Oxone in acetonitrile/water (1:1) at 0°C to minimize over-oxidation. For example, 2-(benzyloxy)phenyltrifluoroborate converts to 1-(benzyloxy)-2-chlorobenzene in 94% yield without dihydroxylation byproducts .
- Chlorodeboronation : Employ NCS (N-chlorosuccinimide) in dichloromethane with rigorous exclusion of moisture to prevent protodeboronation .
Critical Analysis of Methodological Challenges
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
